2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
説明
特性
IUPAC Name |
2-chloro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c1-27-19-11-10-18-21-16(12-24(18)22-19)13-6-8-14(9-7-13)23-28(25,26)17-5-3-2-4-15(17)20/h2-12,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWMARLJDWLVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of imidazo[1,2-b]pyridazines and exhibits a unique structural configuration that contributes to its pharmacological properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 428.9 g/mol. The structure includes a chloro-substituted benzene ring, a methoxy group, and an imidazo[1,2-b]pyridazine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN4O3S |
| Molecular Weight | 428.9 g/mol |
| CAS Number | 946382-42-9 |
| Structural Features | Chloro, Methoxy, Imidazo[1,2-b]pyridazine |
The biological activity of 2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate signaling pathways through:
- Enzyme Inhibition : It may act as an inhibitor for specific phosphodiesterases (PDEs), particularly PDE4, which is involved in inflammatory processes and neurological functions.
- Receptor Binding : The compound's structure allows for binding to receptors involved in cellular signaling, potentially influencing pathways related to inflammation and cancer progression.
Biological Activity Studies
Recent studies have explored the pharmacological profiles of similar compounds within the same class. For example:
- PDE4 Inhibition : Research indicates that compounds with similar structures exhibit selective inhibition of PDE4B and PDE4D isoforms. These inhibitors have shown promise in reducing inflammation and improving cognitive function in animal models .
- Antitumor Effects : Some derivatives have demonstrated antitumor activity in preclinical models, suggesting that modifications to the imidazo[1,2-b]pyridazine core can enhance efficacy against cancer cells .
Case Studies
- Inflammation Models : In vivo studies using ovalbumin-induced asthmatic mice showed that PDE inhibitors reduced airway hyperreactivity and eosinophil peroxidase activity, indicating potential therapeutic applications for respiratory diseases .
- Cancer Research : A series of benzamide derivatives were evaluated for their ability to inhibit RET kinase activity in cancer cells. Compounds similar to the target compound displayed moderate to high potency against RET-driven cell proliferation .
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Key Structural Variations Among Analogs
The following table highlights critical differences between the target compound and structurally related derivatives:
Key Observations:
Sulfonamide vs. Amide/Carbonyl Groups : Replacing sulfonamide with benzamide (as in ) reduces molecular weight and may alter solubility or target affinity. Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which could enhance receptor binding .
Heterocyclic Modifications : YPC-21440 replaces the phenyl bridge with a thiazolidine-2,4-dione system, enabling pan-Pim kinase inhibition. This highlights the imidazopyridazine core's versatility in drug design.
Functional Implications of Structural Differences
- Kinase Inhibition Potential: The YPC series demonstrates that imidazopyridazine derivatives with piperazine substituents inhibit Pim kinases. The target compound’s sulfonamide group may target analogous ATP-binding pockets.
- Thermodynamic Stability : Fluorinated analogs (e.g., ) may exhibit higher stability due to the electron-withdrawing CF₃ group, a consideration for prolonged drug action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
